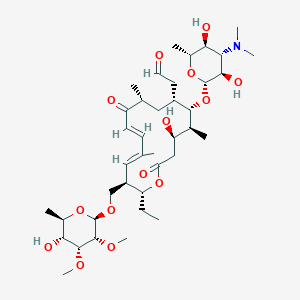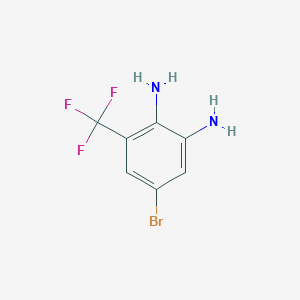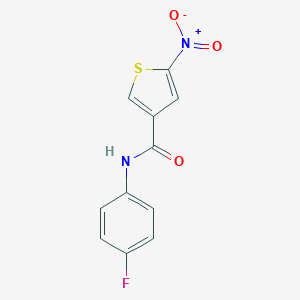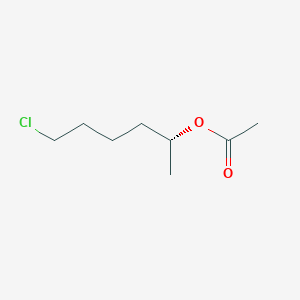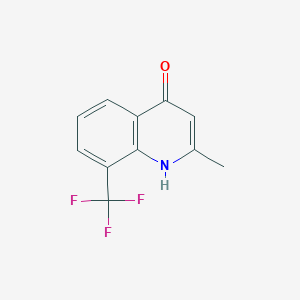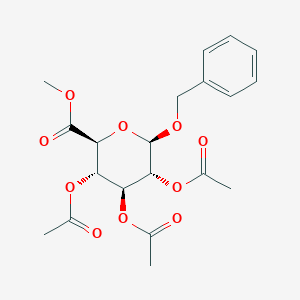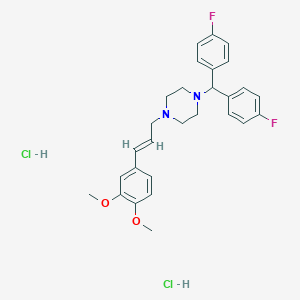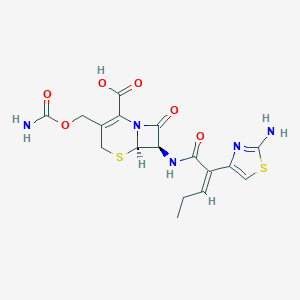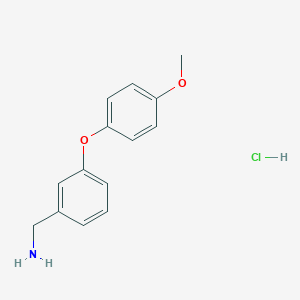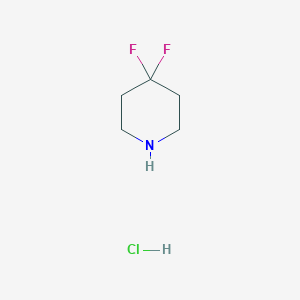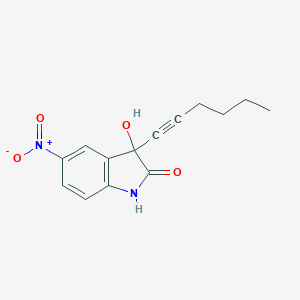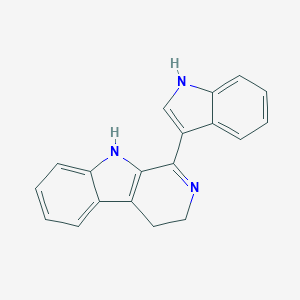
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole, also known as norharmane, is a naturally occurring alkaloid found in various plants and animals. It has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of inflammation. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various molecular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects
Norharmane has been found to possess various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to interact with various receptors, including serotonin receptors, dopamine receptors, and nicotinic receptors. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to modulate various physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Norharmane has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-established synthesis method. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole also has some limitations as a research tool. It is relatively insoluble in water, making it difficult to administer in vivo. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess some toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. First, further studies are needed to elucidate the mechanism of action of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole. Second, studies are needed to investigate the potential therapeutic applications of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole in vivo. Fourth, studies are needed to investigate the potential side effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole and its toxicity profile. Finally, studies are needed to investigate the potential synergistic effects of 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Norharmane has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, antioxidant, anti-inflammatory, and neuroprotective properties. Studies have shown that 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent antioxidant properties, which can protect cells from oxidative stress-induced damage. Moreover, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess anti-inflammatory properties, which can reduce inflammation and associated tissue damage. Additionally, 4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole has been found to possess neuroprotective properties, which can protect neurons from damage caused by various neurotoxic agents.
Eigenschaften
CAS-Nummer |
155885-65-7 |
|---|---|
Produktname |
4,9-Dihydro-1-(1H-indol-3-yl)-3H-pyrido(3,4-b)indole |
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H15N3/c1-3-7-16-13(6-1)15(11-21-16)18-19-14(9-10-20-18)12-5-2-4-8-17(12)22-19/h1-8,11,21-22H,9-10H2 |
InChI-Schlüssel |
JMLJYZDAWISAJY-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CNC5=CC=CC=C54 |
Synonyme |
isoeudistomin U |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



